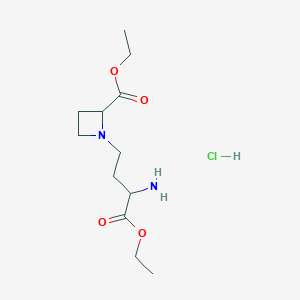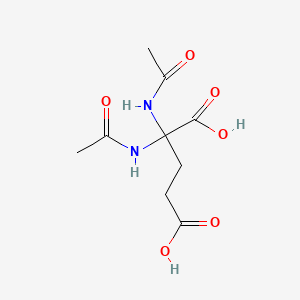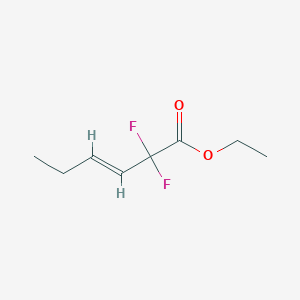
Pentafluorobenzyl acrylate
Descripción general
Descripción
Pentafluorobenzyl acrylate is a chemical compound with the molecular formula C10H5F5O2 . It has an average mass of 252.137 Da and a monoisotopic mass of 252.020966 Da . It is also known by its IUPAC name, 2-Propenoic acid, (2,3,4,5,6-pentafluorophenyl)methyl ester .
Molecular Structure Analysis
The molecular structure of Pentafluorobenzyl acrylate consists of a pentafluorobenzyl group attached to an acrylate group . The acrylate group contains a carbon-carbon double bond, which is a characteristic feature of acrylates .Chemical Reactions Analysis
While specific chemical reactions involving Pentafluorobenzyl acrylate were not found in the search results, acrylates are known to undergo polymerization reactions . In particular, they can participate in radical polymerizations, which are commonly used to produce polymers .Physical And Chemical Properties Analysis
Pentafluorobenzyl acrylate has a density of 1.4±0.1 g/cm3, a boiling point of 215.8±35.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 45.2±3.0 kJ/mol and a flash point of 86.0±28.2 °C .Aplicaciones Científicas De Investigación
Synthesis and Polymerization
“Pentafluorobenzyl acrylate” is a type of acrylate, which are the esters, salts, and conjugate bases of acrylic acid and its derivatives . Acrylates and polyacrylates have been produced massively due to their interesting applications . They are commonly prepared from acrylic and methacrylic acid (AA and MAA) and their corresponding esters .
Material Properties
Acrylates possess very diverse characteristic properties ranging from super-absorbency, transparency, flexibility, toughness, and hardness . They are well-known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance .
Biomedical Applications
Acrylates are used in many biomedical applications such as contact lenses and bone cements . They are also used in orthopedics .
Cosmetics
Acrylates are used in the cosmetics industry . They are used in a variety of products due to their diverse properties.
Textiles
Acrylates are used in the textiles industry . They are used in a variety of applications due to their diverse properties.
Paints and Coatings
Acrylates are used in paints and coatings . They provide a durable and flexible finish, making them ideal for these applications.
Adhesives
Acrylates are used in adhesives . They provide a strong bond and are resistant to heat and oil.
Diapers
Acrylates are used in diapers . They are used for their super-absorbency properties.
Safety And Hazards
Direcciones Futuras
While specific future directions for Pentafluorobenzyl acrylate were not found in the search results, the field of acrylate chemistry, particularly in the area of polymerization-induced self-assembly (PISA), is a topic of ongoing research . This includes the development of new initiation processes, the creation of high-order structures, and the production of hybrid materials .
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)methyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F5O2/c1-2-5(16)17-3-4-6(11)8(13)10(15)9(14)7(4)12/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMJGUSJTKJBAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorobenzyl acrylate | |
CAS RN |
153614-61-0 | |
| Record name | 153614-61-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



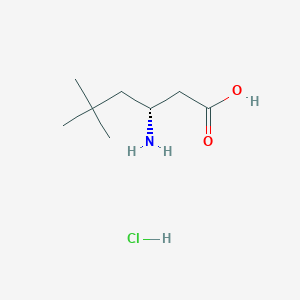
![Acetic acid, [4-[3-[(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)amino]-2-meth](/img/no-structure.png)
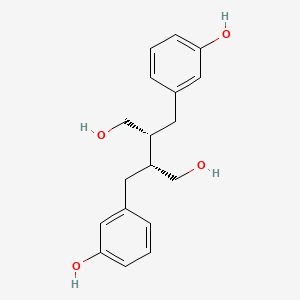
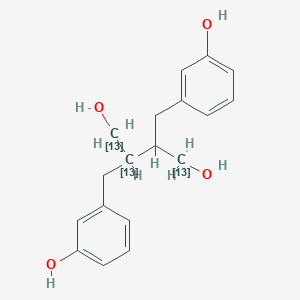
![3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid](/img/structure/B1146439.png)
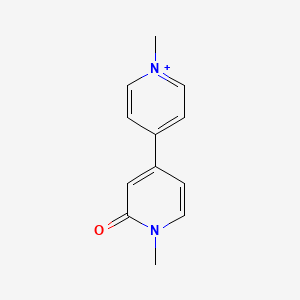
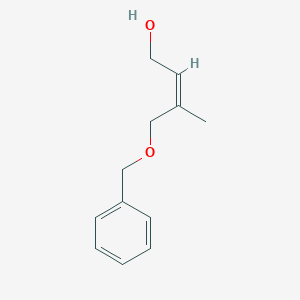
![3-[(Aminoiminomethyl)thio]-2-chloro-propanoic Acid Hydrochloride](/img/structure/B1146447.png)
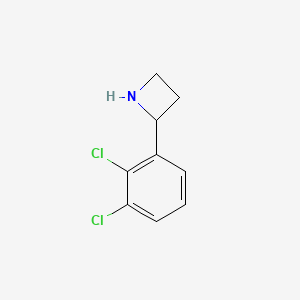
![[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide](/img/structure/B1146450.png)
